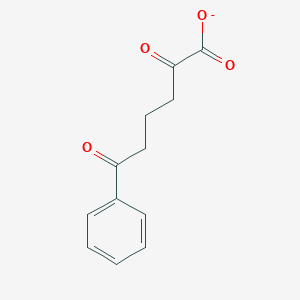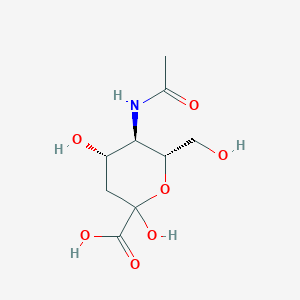
13-Hydroperoxylinoleic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-hydroperoxylinoleic acid is a lipid hydroperoxide. It derives from a linoleic acid.
Scientific Research Applications
DNA Interaction and Lipid Peroxidation
- 13-HPODE reacts with 2'-deoxyadenosine, forming products that suggest its role in DNA interaction and the formation of etheno adducts, significant in understanding lipid peroxidation mechanisms (Rindgen et al., 2000).
Enzymatic Activity and Self-Inactivation
- The enzyme lipoxygenase exhibits self-inactivation promoted by 13-HPODE, and it demonstrates lipohydroperoxidase activity, contributing to our understanding of enzymatic processes involving fatty acids (Härtel et al., 2005).
Aroma Compound Biosynthesis
- 13-HPODE plays a role in the biosynthesis of virgin olive oil aroma compounds. An enzyme, hydroperoxide lyase, specifically acts on 13-HPODE to produce key aroma compounds in olive fruits (Padilla et al., 2010).
Role in Autoxidation Processes
- The study of conjugated linoleic acid (CLA) methyl ester autoxidation revealed the formation of 13-HPODE, offering insights into the mechanisms of lipid oxidation and its implications (Hämäläinen et al., 2001).
Impact on Lipoprotein Decomposition
- 13-HPODE's decomposition and its effects on the accumulation of aldehydes have implications for understanding the role of lipid peroxidation in atherosclerosis (Raghavamenon et al., 2009).
Hydroperoxide Lyase (HPL) Enzyme Function
- Studies on HPL, which acts on 13-HPODE, have provided insights into plant defense mechanisms and aroma compound formation in various plants (Tijet et al., 2000; Fukushige & Hildebrand, 2005; Savchenko et al., 2017).
Effects on Cellular Processes
- The modification of rice protein by 13-HPODE alters its structural characteristics and functional properties, indicating the influence of lipid peroxidation on food proteins (Wu, Li, & Wu, 2020).
Implications in Skin Differentiation
- Research on the eLOX3 gene, which processes 13-HPODE, reveals its significance in skin differentiation and its role in certain skin conditions (Yu et al., 2003).
properties
Product Name |
13-Hydroperoxylinoleic acid |
|---|---|
Molecular Formula |
C18H32O4 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
(9Z,12E)-13-hydroperoxyoctadeca-9,12-dienoic acid |
InChI |
InChI=1S/C18H32O4/c1-2-3-11-14-17(22-21)15-12-9-7-5-4-6-8-10-13-16-18(19)20/h7,9,15,21H,2-6,8,10-14,16H2,1H3,(H,19,20)/b9-7-,17-15+ |
InChI Key |
ITZHGZMZQUJODL-ZKMIVQISSA-N |
Isomeric SMILES |
CCCCC/C(=C\C/C=C\CCCCCCCC(=O)O)/OO |
SMILES |
CCCCCC(=CCC=CCCCCCCCC(=O)O)OO |
Canonical SMILES |
CCCCCC(=CCC=CCCCCCCCC(=O)O)OO |
synonyms |
12,13-epoxylinoleic acid 13-HPLA 13-hydroperoxylinoleic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(8R,9S,10S,13S,14S,17R)-17-Ethynyl-17-hydroxy-13-methyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-10-yl]methyl acetate](/img/structure/B1259503.png)
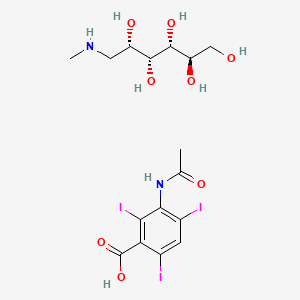
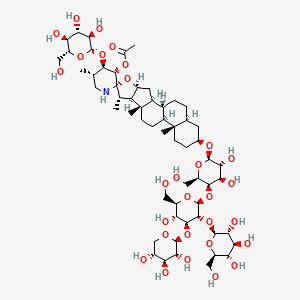
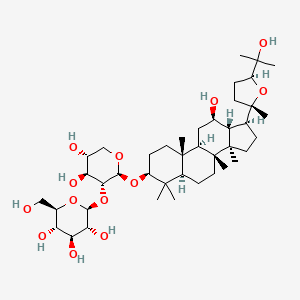


![(9z)-N-[(2s,3r,4e)-1-(Beta-D-Glucopyranosyloxy)-3-Hydroxyoctadec-4-En-2-Yl]octadec-9-Enamide](/img/structure/B1259515.png)
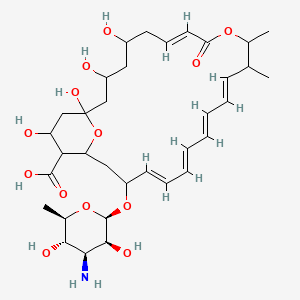
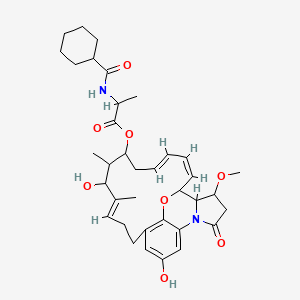
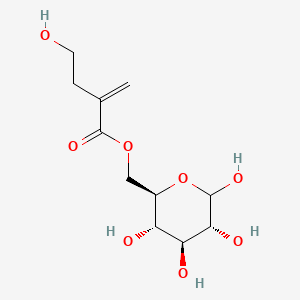
![(1R)-12-methyl-13-oxa-10-azatetracyclo[8.7.0.02,7.011,15]heptadeca-2,4,6,11(15)-tetraen-14-one](/img/structure/B1259520.png)

